molecular formula C5H5BrN2 B1257034 5-(Bromomethyl)pyrimidine CAS No. 25198-96-3

5-(Bromomethyl)pyrimidine

Cat. No.: B1257034
CAS No.: 25198-96-3
M. Wt: 173.01 g/mol
InChI Key: PPPCEAMFCKQRHG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromomethyl group at the 5-position of the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds with nucleophiles. One of the primary interactions of this compound is with DNA polymerases, where it can be incorporated into DNA strands, leading to the formation of modified nucleotides. This interaction can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting DNA synthesis and causing DNA damage. This compound can also affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in the downregulation of pro-survival signaling pathways and the activation of apoptotic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of nucleotides and proteins. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alterations in gene expression. Additionally, this compound can act as an alkylating agent, introducing alkyl groups into DNA and RNA, which can result in the formation of cross-links and strand breaks .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its biological activity. Over time, this compound can undergo hydrolysis, leading to the formation of bromide ions and pyrimidine derivatives. The degradation products can have different biological activities compared to the parent compound. In in vitro studies, the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased DNA damage and cell death. In in vivo studies, the long-term effects of this compound include potential toxicity and alterations in tissue homeostasis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can inhibit tumor growth and reduce viral replication without causing significant toxicity. At high doses, this compound can induce toxic effects, such as hepatotoxicity, nephrotoxicity, and myelosuppression. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in pyrimidine biosynthesis and degradation. This inhibition can result in altered levels of metabolites, such as uracil and thymine, which can impact cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, such as DNA polymerases and kinases, affecting their activity and localization. The distribution of this compound within tissues can also be influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its biological activity. This compound can localize to the nucleus, where it interacts with DNA and RNA, leading to the formation of modified nucleotides and the inhibition of nucleic acid synthesis. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of this compound to different subcellular compartments can influence its activity and function, making it a versatile tool for studying cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyrimidine typically involves the bromination of 5-methylpyrimidine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the substitution of the methyl group with a bromomethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical bromination.

Major Products Formed:

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

    Coupled Products: Formed through coupling reactions with boronic acids.

Scientific Research Applications

5-(Bromomethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 5-(Bromomethyl)pyrimidine is unique due to its specific reactivity profile, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

5-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPCEAMFCKQRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560224
Record name 5-(Bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-96-3
Record name 5-(Bromomethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25198-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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